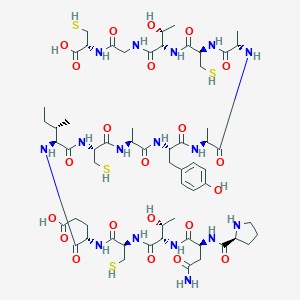
2-tert-Butyloxycarbonylamino-5-heptenoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyloxycarbonylamino-5-heptenoic acid, also known as TBHCA, is a carboxylic acid that has been used in scientific research and laboratory experiments. TBHCA is an important compound in the field of biochemistry, as it has a wide range of applications, including synthesis, scientific research, and biological assays. TBHCA is also an important tool in the development of new drugs and therapies.
Scientific Research Applications
Synthesis Enhancements
2-tert-Butyloxycarbonylamino-5-heptenoic acid and its derivatives are pivotal in the field of organic synthesis, providing chemoselective tert-butoxycarbonylation under mild conditions. This ability enhances the synthesis of complex molecules, as demonstrated by the creation of stereocontrolled hydroxyethylene dipeptide isosteres and pseudopeptidic structures for drug design. For instance, the development of enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides showcases the reagent's utility in facilitating novel drug discovery processes (Saito et al., 2006), (Nadin et al., 2001), (Lecinska et al., 2010).
Advanced Material Synthesis
The compound has been instrumental in synthesizing advanced materials, such as chromogenic amino acids for HIV-protease assays and derivatives with potential antioxidant activity. These applications demonstrate the compound's versatility in both pharmaceutical and material science contexts, highlighting its role in developing diagnostic tools and new materials with enhanced functionalities (Badalassi et al., 2002), (Shakir et al., 2014).
Biological Activity Exploration
Research on this compound derivatives has also led to the exploration of their biological activities, such as inhibitory effects on fungi, highlighting the potential for these compounds in antimicrobial applications. This underscores the compound's significance beyond synthesis, extending into bioactive material development with potential therapeutic uses (Shi et al., 2020).
Drug Development and Synthesis
Furthermore, the compound's derivatives have been critical in drug development, enabling the synthesis of novel inhibitors and therapeutic agents. This includes the development of enantiopure antagonists for NMDA receptors, showcasing the pivotal role of such derivatives in advancing neuroscience and pharmacology research. These applications demonstrate the compound's crucial role in facilitating the development of new pharmacological agents with potential applications in treating neurological disorders (Bombieri et al., 2005).
Future Directions
The future directions or potential applications for 2-tert-Butyloxycarbonylamino-5-heptenoic Acid are not specified in the search results. Its current known application is as a reactant in the preparation of (-)-Amathaspiramide F , which suggests it may have uses in related chemical syntheses or research contexts.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKPUPUWFHDYRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)




![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)

![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)





